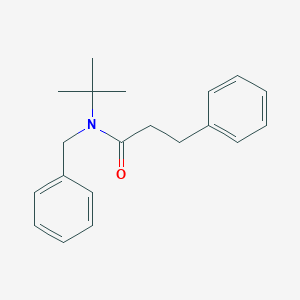
N-benzyl-N-(tert-butyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(tert-butyl)-3-phenylpropanamide, also known as N-tert-butyl-benzyl-3-phenylpropanamide, is a synthetic compound that has been widely used in scientific research applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 311.44 g/mol. This compound has been found to have various biochemical and physiological effects and has been used in the study of different diseases and disorders.
Mécanisme D'action
The mechanism of action of N-benzyl-N-(tert-butyl)-3-phenylpropanamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been found to improve cognitive function.
Biochemical and Physiological Effects:
N-benzyl-N-(tert-butyl)-3-phenylpropanamide has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties and has been shown to reduce oxidative stress in the brain. This compound has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in different tissues. Additionally, it has been found to have neuroprotective properties and has been shown to protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-benzyl-N-(tert-butyl)-3-phenylpropanamide in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a useful tool for studying different diseases and disorders that are associated with these enzymes. However, one of the limitations of using this compound is its relatively low solubility in water, which makes it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of N-benzyl-N-(tert-butyl)-3-phenylpropanamide in scientific research. One possible direction is the study of its potential use in the treatment of different neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another possible direction is the study of its potential use in the treatment of different types of cancer. Additionally, more research could be done on the mechanism of action of this compound to better understand its effects on different enzymes and pathways.
Méthodes De Synthèse
The synthesis of N-benzyl-N-(tert-butyl)-3-phenylpropanamide involves the reaction of benzyl chloride with tert-butylamine in the presence of sodium hydride. The resulting product is then reacted with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final compound.
Applications De Recherche Scientifique
N-benzyl-N-(tert-butyl)-3-phenylpropanamide has been extensively used in scientific research for its various applications. It has been used as a reagent in the synthesis of different compounds and has been found to have antibacterial and antifungal properties. This compound has also been used in the study of different diseases and disorders such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C20H25NO |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
N-benzyl-N-tert-butyl-3-phenylpropanamide |
InChI |
InChI=1S/C20H25NO/c1-20(2,3)21(16-18-12-8-5-9-13-18)19(22)15-14-17-10-6-4-7-11-17/h4-13H,14-16H2,1-3H3 |
Clé InChI |
WJDQWKPCOFPVIK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)



![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)



![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)




